1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
The compound “1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The trifluoromethyl group (-CF3) and chloromethyl group (-CH2Cl) are common functional groups in organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Trifluoromethyl groups are known to influence the properties of compounds, including their reactivity and stability .Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives, due to their pharmacophore status, play a crucial role in medicinal chemistry and as synthons in organic synthesis. They exhibit a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. Recent successes, like the pyrazole COX-2 inhibitor, have underlined their importance. Various synthetic methodologies, including condensation followed by cyclization and multicomponent reactions (MCR), have been developed to synthesize these heterocycles under diverse conditions (Dar & Shamsuzzaman, 2015).
Therapeutic Applications
Trifluoromethylpyrazoles have garnered attention for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially at the 3- or 5-position on the pyrazole nucleus, significantly influences the activity profile of these compounds, making them potent candidates for developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Anticancer Properties
Pyrazoline derivatives have been investigated for their potential anticancer properties. These studies have focused on synthesizing various pyrazoline derivatives to evaluate their biological activity against cancer, highlighting the versatility and potential of pyrazoline as a critical moiety for anticancer drug development (Ray et al., 2022).
Heterocyclic Chemistry and Material Science
Pyrazoles also find applications beyond medicinal chemistry, including in material science and as ligands in coordination chemistry. For instance, hydridotris(pyrazolyl)borato complexes of group 5 metals have been studied for their inorganic and organometallic chemistry, underscoring the versatility of pyrazole derivatives in modeling interactions in metalloproteins and developing novel organometallic compounds (Etienne, 1996).
Multicomponent Synthesis
The multicomponent synthesis (MCR) approach for pyrazole derivatives has gained popularity due to its efficiency and potential in generating biologically active molecules. This method has facilitated the development of compounds with antibacterial, anticancer, and various other activities, demonstrating the efficiency of MCRs in the synthesis of complex molecules with significant biological properties (Becerra et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The use of trifluoromethyl groups in organic synthesis is a growing area of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may explore new methods of synthesizing trifluoromethylated compounds, as well as their potential applications .
Properties
IUPAC Name |
1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3N2/c1-2-5-3-6(7(9,10)11)12-13(5)4-8/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEQHXDKTQTKOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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